molecular formula C4H6BrN3 B1281857 5-Bromo-1-methyl-1H-pyrazol-3-amine CAS No. 89088-55-1

5-Bromo-1-methyl-1H-pyrazol-3-amine

Cat. No. B1281857
CAS RN: 89088-55-1
M. Wt: 176.01 g/mol
InChI Key: UJJBZKBDWUAWKA-UHFFFAOYSA-N
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Description

The compound "5-Bromo-1-methyl-1H-pyrazol-3-amine" is a brominated pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of bromine and amine functional groups in the molecule suggests that it could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated pyrazoles can be achieved through various routes. One such method involves the preparation of pyrazole bromide from potassium tricyanomethanide, which is then followed by a selective Sandmeyer reaction on the corresponding diaminopyrazole. This approach allows for the versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are valuable intermediates for further chemical modifications .

Molecular Structure Analysis

The molecular structure of brominated pyrazoles is characterized by the presence of a bromine atom, which is typically located at the 5-position of the pyrazole ring. This bromine atom is a reactive site that can undergo various chemical reactions, leading to a wide array of derivatives. The molecular structure also includes an amine group, which can participate in the formation of bonds with other molecules, enhancing the compound's utility in synthesis.

Chemical Reactions Analysis

Brominated pyrazoles can undergo chemo- and regioselective reactions, leading to unexpected derivatives. For instance, the reaction of 5-bromo enones with pyrazoles can result in N,O-aminal derivatives through a 1,4-conjugated addition, as well as the formation of the 1,3-regioisomer of the pyrazole. Similarly, the reaction with 5-bromo enaminones can yield N-alkylated pyrazoles with high regioselectivity and good yields through nucleophilic substitution of the bromine .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazoles are influenced by the substituents on the pyrazole ring. For example, brominated trihalomethylenones are explored as precursors to various pyrazole derivatives, such as 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, which are obtained through cyclocondensation reactions. These reactions can lead to the formation of esters, formyl groups, azidomethyl, triazolyl, and aminomethyl derivatives, showcasing the compound's reactivity and potential for generating diverse chemical structures .

Scientific Research Applications

  • Synthesis of Drug Intermediates

    • Field : Pharmaceutical Chemistry
    • Application : “5-Bromo-1-methyl-1H-pyrazol-3-amine” is used in the synthesis of drug intermediates . It’s a key intermediate in the synthesis of new drugs .
    • Method : The synthesis method involves several steps, starting with diethyl butynedioate as a raw material, condensing with methylhydrazine to obtain 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, reacting with tribromooxyphosphorus to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, hydrolyzing in sodium hydroxide alcoholic solution to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, reacting with azido dimethyl phosphate and tert-butyl alcohol to obtain tert-butyl (5-bromo-1-methyl-1H-pyrazole-3-yl) carbamate, finally hydrolyzing in trifluoroacetic acid to obtain 5-bromo-1-methyl-1H-pyrazol-3-amine .
    • Results : This method has the advantages of simple synthetic route, reasonable process selection, low raw material cost, simple and easily obtained raw materials, convenient operation and post-treatment, and no use of highly toxic reagents .
  • Life Science Research

    • Field : Biochemistry
    • Application : “5-Methyl-1H-pyrazol-3-amine”, a compound similar to “5-Bromo-1-methyl-1H-pyrazol-3-amine”, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes or results obtained from this application are not provided in the source .

Future Directions

5-Bromo-1-methyl-1H-pyrazol-3-amine is a key intermediate for synthesizing phosphatidylinositol-3-kinase (PI 3K) inhibitors, which have potential applications in cancer treatment . It can also be used to synthesize a release-activated calcium channel (CARC) inhibitor, which has potential applications in the treatment of rheumatoid arthritis, asthma, allergic reactions, and other inflammatory conditions .

properties

IUPAC Name

5-bromo-1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJBZKBDWUAWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70531912
Record name 5-Bromo-1-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methyl-1H-pyrazol-3-amine

CAS RN

89088-55-1
Record name 5-Bromo-1-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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